![molecular formula C23H21N3O2S2 B2444205 N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291873-74-9](/img/structure/B2444205.png)
N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors
Compounds similar to the one mentioned have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway which is essential for DNA synthesis. This pathway is a target for anticancer drugs. One study found that certain analogues demonstrated potent dual inhibitory activities against human TS and DHFR, indicating their potential application in cancer treatment (Gangjee et al., 2008).
Structural and Conformational Analysis
Research into the crystal structures of similar compounds has contributed to our understanding of their conformational behaviors and potential interactions with biological targets. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed details about their folded conformations, which could be essential for their biological activities (Subasri et al., 2016).
Antimicrobial Activity
Some derivatives have been synthesized and investigated for their antimicrobial activities against selected bacterial and fungal strains. The research highlights the potential of these compounds in developing new antimicrobial agents, essential for addressing the increasing issue of antibiotic resistance (Majithiya & Bheshdadia, 2022).
Antitumor Activity
Novel derivatives bearing the thieno[3,2-d]pyrimidine scaffold have shown promising antitumor activity against several human cancer cell lines. This suggests the compound's framework is conducive to developing new anticancer agents (Hafez & El-Gazzar, 2017).
Synthetic Methodologies
Research also focuses on synthetic methodologies to create these complex molecules efficiently. For example, the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes showcases innovative approaches to synthesizing potentially bioactive compounds (Chikaoka et al., 2003).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-9-17(16(3)12-14)24-20(27)13-30-23-25-18-10-11-29-21(18)22(28)26(23)19-7-5-4-6-15(19)2/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEHMYBKEJTPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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